4-Aminohexan-1-ol
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Overview
Description
4-Aminohexan-1-ol is an organic compound with the molecular formula C6H15NO. It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a six-carbon aliphatic chain.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-1-hexanol . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific cellular environment in which it is present, including the types of cells, the presence of other signaling molecules, and the overall physiological state of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Aminohexan-1-ol involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a calcium carbonate catalyst. The reaction is carried out at temperatures ranging from 270°C to 290°C and pressures between 150 to 180 MPa for 1.5 to 2 hours .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but may involve optimization of reaction conditions and catalysts to improve yield and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Aminohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanal.
Reduction: Formation of hexylamine.
Substitution: Formation of 6-chlorohexanol or 6-bromohexanol.
Scientific Research Applications
4-Aminohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various organic compounds, including polymers and surfactants.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-butanol
- 5-Amino-1-pentanol
- 6-Amino-1-hexanol
Comparison
4-Aminohexan-1-ol is unique due to its six-carbon chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it more versatile in various applications compared to shorter-chain analogs like 4-Amino-1-butanol and 5-Amino-1-pentanol .
Properties
IUPAC Name |
4-aminohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-6(7)4-3-5-8/h6,8H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEIIIWBVXISKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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